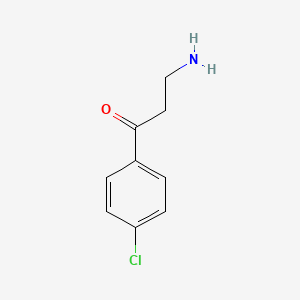
n1,n1,4,4-Tetramethylpentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1,n1,4,4-Tetramethylpentane-1,5-diamine is a versatile and highly pure chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This compound is known for its unique structural features and exceptional quality, making it valuable for researchers and scientists across various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,4,4-Tetramethylpentane-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethylpentan-1,5-diamine with methylating agents to introduce the tetramethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
n1,n1,4,4-Tetramethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
n1,n1,4,4-Tetramethylpentane-1,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A similar compound with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another related compound with a shorter carbon chain.
Uniqueness
n1,n1,4,4-Tetramethylpentane-1,5-diamine is unique due to its specific structural features, including the tetramethyl groups and the pentane backbone. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N',N',2,2-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2,8-10)6-5-7-11(3)4/h5-8,10H2,1-4H3 |
InChI-Schlüssel |
FTXUCFVLGFJCCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCN(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)


![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)



